3-Methylthiophene-2-carboxaldehyde oxime
CAS No.:
Cat. No.: VC15995316
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7NOS |
|---|---|
| Molecular Weight | 141.19 g/mol |
| IUPAC Name | (NZ)-N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3/b7-4- |
| Standard InChI Key | ZZGCONMEXMLKLV-DAXSKMNVSA-N |
| Isomeric SMILES | CC1=C(SC=C1)/C=N\O |
| Canonical SMILES | CC1=C(SC=C1)C=NO |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine . Its structure consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted with a methyl group at position 3 and an oxime group (-CH=N-OH) at position 2. The oxime group exists in two stereoisomeric forms (syn and anti), though specific data on the isomer distribution in this compound remains uncharacterized .
The SMILES notation CC1=C(SC=C1)C=NO accurately represents its connectivity , while the InChIKey ZZGCONMEXMLKLV-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications .
Synonyms and Registry Information
This compound is documented under multiple aliases:
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3-Methylthiophene-2-carbaldehyde oxime
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(E)-3-Methylthiophene-2-carbaldehyde oxime
Its CAS registry (41056-90-0) and PubChem CID (2797001) facilitate precise tracking in chemical databases .
Synthesis and Manufacturing
Conventional Synthesis Routes
The primary synthesis involves condensing 3-methylthiophene-2-carbaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as NaOH or Na₂CO₃ . A typical protocol includes:
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Reagent Ratios: 1:1 molar ratio of aldehyde to NH₂OH·HCl
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Base Selection: NaOH (2–5 equivalents) for optimal deprotonation
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Solvent Systems: Traditionally ethanol/water mixtures, though solvent-free mechanochemical approaches show promise
Table 1: Optimization Parameters for Oxime Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Time | 20–30 min | ≤95% conversion |
| Base Equivalents | 2.5 eq NaOH | Complete deprotonation |
| Temperature | Room temperature | Minimizes isomerization |
Data adapted from mechanochemical studies on analogous indole-based oximes .
Mechanochemical Advances
Recent innovations in solvent-free synthesis using ball milling techniques demonstrate advantages for oxime formation:
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Reduced Hazard: Eliminates aqueous workup of NH₂OH·HCl, decreasing explosion risks
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Enhanced Efficiency: 95% yield achieved in 20 minutes for structurally similar compounds
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Isomer Control: Milling energy influences syn/anti ratios, though this remains unexplored for 3-methylthiophene derivatives
Physicochemical Properties
Thermal Stability and Phase Behavior
Key thermodynamic parameters include:
The compound’s density of 1.21 g/cm³ suggests moderate packing efficiency in solid state .
Nuclear Magnetic Resonance (NMR)
While direct ¹H/¹³C NMR data for this specific compound is unavailable, analogous oximes exhibit characteristic signals:
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¹H NMR:
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¹³C NMR:
Infrared Spectroscopy
Expected IR absorptions:
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N-O stretch: 930–960 cm⁻¹
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C=N stretch: 1640–1690 cm⁻¹
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O-H (oxime): 3200–3300 cm⁻¹ (broad)
Reactivity and Functionalization
Isomerization Dynamics
Oximes generally undergo acid- or base-catalyzed syn/anti isomerization. For 1-methoxyindole-3-carboxaldehyde oxime (a structural analog), equilibrium ratios reach 97:3 syn:anti in CDCl₃ . While unconfirmed for 3-methylthiophene derivatives, similar behavior is probable given the shared oxime functionality .
Industrial and Research Applications
Pharmaceutical Intermediates
Oximes are pivotal in drug synthesis, particularly for:
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Antidotes: Pralidoxime analogs for organophosphate poisoning
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Antimicrobials: Indole-oxime hybrids show ≥MIC₉₀ against Gram-positive pathogens
Agrochemical Development
Thiophene-oxime hybrids may act as:
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Insecticides: Modulators of nicotinic acetylcholine receptors
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Herbicides: Protoporphyrinogen oxidase (PPO) inhibitors
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